6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLPRZCFVEZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate to facilitate the cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anti-Diabetic Potential
Recent studies have highlighted the anti-diabetic properties of pyrazolo[3,4-b]pyridine derivatives. For instance, derivatives synthesized from this compound have been shown to inhibit the α-amylase enzyme effectively. In vitro studies reported IC50 values significantly lower than established drugs like acarbose, indicating superior efficacy in lowering blood sugar levels .
Anticancer Activity
The versatility of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine extends to anticancer applications. Research indicates that certain derivatives can act as tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division .
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability of certain derivatives to cross the blood-brain barrier suggests potential for treating conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects in medicinal and biological applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Chlorine Position : The 6-chloro derivative lacks the dual chlorine substitution seen in 3,5-dichloro analogs (), which may reduce electrophilicity and alter binding affinity in biological targets.
- Heterocycle Fusion : Replacing the pyridine ring with pyrimidine (e.g., 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
- Functional Groups: Amino (NH₂) or carboxyethyl (COOEt) groups at position 4 or 5 () improve solubility and enable further derivatization compared to the less polar 6-chloro-1,3-dimethyl variant.
Catalyst Efficiency :
Challenges :
Pharmacological Profiles
Table 2: Bioactivity Comparison
Critical Analysis :
- Triazole hybrids () leverage non-covalent interactions (e.g., hydrogen bonding) for broad-spectrum activity, a feature absent in the 6-chloro-1,3-dimethyl analog.
Biological Activity
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity. Its molecular formula is CHClN, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.
Structural Information
- Molecular Weight : 181.62 g/mol
- CAS Number : 1519846-44-6
- SMILES : CC1=NN(C2=C1C=CC(=N2)Cl)C
- InChIKey : MUZLPRZCFVEZCS-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines.
Antimicrobial Properties
Another significant aspect of its biological activity is its antimicrobial effects. In vitro tests have shown that this compound possesses activity against various bacterial strains, suggesting potential as an antibiotic agent.
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties. The compound has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Antitumor effects observed in breast cancer cell lines | Cell viability assays, apoptosis detection |
| Study B | Antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study C | Neuroprotective effects in models of Alzheimer's disease | In vivo animal models, biochemical assays |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
Q & A
Q. What computational tools predict its interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Explore binding pocket flexibility (e.g., using GROMACS) .
- Free Energy Perturbation (FEP) : Quantify substituent contributions to binding affinity .
- Pharmacophore Modeling : Align low-energy conformers with reference drugs (e.g., amodiaquine for antiparasitic activity) .
Emerging Research Directions
- Targeted Protein Degradation : Explore proteolysis-targeting chimeras (PROTACs) using this scaffold as a warhead .
- Combination Therapies : Screen with standard chemotherapeutics (e.g., doxorubicin) for synergistic effects .
- Green Chemistry : Develop solvent-free or microwave-assisted syntheses to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
